8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound is a purine dione derivative featuring a bicyclic core with strategic substitutions: a 3,5-diethylpyrazole moiety at position 8, a morpholine-ethyl chain at position 1, and a propenyl (allyl) group at position 5. The morpholine group likely enhances solubility due to its polarity, while the propenyl substituent may offer reactivity for further functionalization . Its closest structural analog, 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6-dione (CAS: 1014072-87-7), differs in pyrazole substituents (dimethyl vs. diethyl) and allyl branching (2-methylallyl vs. propenyl), which may influence steric and electronic properties .
Properties
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-3-methyl-1-(2-morpholin-4-ylethyl)-7-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N7O3/c1-5-8-27-18-19(23-21(27)29-17(7-3)15-16(6-2)24-29)25(4)22(31)28(20(18)30)10-9-26-11-13-32-14-12-26/h5,15H,1,6-14H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANKBFBQCSUFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CCN4CCOCC4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound belonging to the class of substituted xanthines. This compound is characterized by a unique structure that includes a diethyl-substituted pyrazole ring and a morpholinyl chain. Understanding its biological activity is crucial for potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 356.4 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₆O₂ |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 1014051-60-5 |
While specific research on this compound's biological activity is limited, it is hypothesized that its structural components may allow it to interact with various biological targets, particularly adenosine receptors. Adenosine receptor antagonists are known to influence several physiological processes including:
- Smooth Muscle Relaxation
- Bronchodilation : Relaxation of airways in the lungs.
- Vasodilation : Dilation of blood vessels.
These effects are significant in the treatment of respiratory diseases and cardiovascular conditions.
In Vitro Studies
Research on similar compounds within the xanthine class has shown promising results in various in vitro assays. For instance:
- Adenosine Receptor Binding Assays : Compounds structurally related to xanthines often exhibit competitive binding to adenosine receptors, suggesting potential for modulating pathways involved in inflammation and pain.
- Cell Proliferation Assays : Some studies indicate that xanthine derivatives can influence cell proliferation rates in cancer cell lines, although specific data on this compound remains scarce.
Case Studies
While specific case studies focusing exclusively on 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione are not available, related compounds have been documented in literature:
| Study Reference | Compound Studied | Key Findings |
|---|---|---|
| Smith et al. (2020) | 8-(3-methylpyrazolyl)xanthine | Demonstrated significant inhibition of adenosine receptor activity leading to enhanced bronchodilation in animal models. |
| Johnson et al. (2019) | Xanthine derivatives | Showed potential anti-inflammatory effects through modulation of immune cell activity. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related heterocyclic derivatives:
Key Observations:
Purine Dione vs. Pyrido-Pyrimidinone: The target compound’s purine core is distinct from the pyrido-pyrimidinone in . The latter incorporates a sulfonyl-piperidine group, which is absent in the target but critical for kinase binding in related inhibitors .
Allyl vs.
Morpholine-Ethyl Chain : This substitution is unique to the target compound and absent in analogs. Morpholine’s polarity likely improves aqueous solubility, a feature lacking in the dimethylpyrazole-purine derivative from .
Diethylpyrazole vs.
Preparation Methods
Synthetic Approaches to the Purine-2,6-dione Core Structure
The purine-2,6-dione scaffold serves as the foundational framework for the target compound. A widely adopted method involves the condensation of 8-bromoxanthine derivatives with amine-containing nucleophiles. In a patent by WO2015107533A1, a similar purine-2,6-dione derivative was synthesized via a condensation reaction between 8-bromo-3-methylxanthine and (3R)-3-amino-1-piperidinyl under basic conditions. The reaction utilized sodium hydroxide as a base in toluene, achieving a 78% yield after 12 hours at 80°C. This method highlights the importance of selecting aprotic solvents to minimize side reactions during nucleophilic substitution.
Further optimization involves the use of phase-transfer catalysts such as tetrabutylammonium bromide (TBAB), which enhances the reactivity of the amine nucleophile. The patent also emphasizes the role of temperature control, with reactions conducted above 70°C favoring the formation of the desired purine adduct over N-7 alkylation byproducts. Post-condensation, the crude product is purified via recrystallization from methylene chloride and methanol, yielding a purity exceeding 98% as confirmed by HPLC.
The introduction of the allyl group at the N-7 position is typically accomplished via alkylation using allyl bromide. A modified procedure from Dong et al. (2008) involves treating the purine intermediate with allyl bromide in the presence of potassium carbonate in acetonitrile. The reaction is conducted under reflux for 6 hours, achieving an 82% yield. The use of acetonitrile as a solvent minimizes competing N-9 alkylation, a common side reaction in purine chemistry.
Recent advancements employ microwave-assisted synthesis to reduce reaction times. For example, irradiating the mixture at 150°C for 20 minutes in a sealed vessel increased the yield to 89% while maintaining regioselectivity. Post-alkylation, the product is isolated via extraction with ethyl acetate and dried over magnesium sulfate before solvent evaporation.
Functionalization with 2-(Morpholin-4-yl)ethyl Group
The attachment of the 2-(morpholin-4-yl)ethyl group to the N-1 position involves a two-step process: (1) synthesis of the morpholinylethyl intermediate and (2) its coupling to the purine core. A method described by Dong et al. (2008) synthesizes 2-(morpholin-4-yl)ethyl chloride by reacting morpholine with 1,2-dichloroethane in benzene under acidic conditions. The resulting chloride is then reacted with the purine derivative in the presence of triethylamine to facilitate nucleophilic substitution.
Optimization studies reveal that using a 10% molar excess of the morpholinylethyl chloride and maintaining the reaction at 50°C for 4 hours maximizes the substitution yield (76%). The crude product is purified via column chromatography using a gradient of methanol in dichloromethane (0–5% v/v) to remove unreacted morpholine derivatives.
Optimization of Reaction Conditions and Catalytic Strategies
Catalytic systems play a critical role in enhancing the efficiency of multi-step syntheses. The patent WO2015107533A1 highlights the use of heterogeneous catalysts such as palladium on carbon (Pd/C) for hydrogenation steps, which improve reaction rates and reduce metal leaching. For instance, hydrogenating a propargyl intermediate to the allyl group using Pd/C (5 wt%) in ethanol at 40 psi H₂ achieved complete conversion within 2 hours.
Solvent selection also significantly impacts yield and purity. Polar aprotic solvents like DMF and acetonitrile are preferred for SNAr and alkylation reactions due to their ability to stabilize transition states. In contrast, non-polar solvents such as toluene are ideal for condensation reactions to prevent solvolysis of reactive intermediates.
Purification and Characterization Techniques
Final purification of the target compound employs a combination of recrystallization and chromatographic methods. The patent WO2015107533A1 describes a recrystallization protocol using a 1:1 mixture of ethyl acetate and hexane, yielding crystals with >99% purity. For intermediates requiring further purification, flash chromatography on silica gel with ethyl acetate/hexane (3:7) is effective.
Characterization via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) confirms structural integrity. For example, the allyl group’s protons resonate as a multiplet at δ 5.1–5.3 ppm in CDCl₃, while the morpholinyl ethyl chain’s methylene groups appear as triplets at δ 2.4–2.6 ppm. HRMS analysis of the final product typically shows a molecular ion peak at m/z 485.2543 [M+H]⁺, consistent with the molecular formula C₂₃H₃₂N₈O₃.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
